2H-Furo[3,2-e]benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzofuro[4,5-d][1,2,3]triazole is a heterocyclic compound that features a fused ring system combining benzofuran and triazole moieties. This unique structure imparts the compound with interesting chemical and physical properties, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzofuro[4,5-d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzofuran derivatives with azide compounds under thermal or catalytic conditions to form the triazole ring. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide (CuI) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for 2H-Benzofuro[4,5-d][1,2,3]triazole are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzofuro[4,5-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2H-Benzofuro[4,5-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals with antimicrobial, anticancer, and antiviral properties.
Medicine: Research into the compound’s pharmacological properties has shown promise in drug discovery and development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism by which 2H-Benzofuro[4,5-d][1,2,3]triazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Thiazolo[4,5-d][1,2,3]triazole: Similar in structure but contains a thiazole ring instead of a benzofuran ring.
Benzofuran derivatives: Compounds that share the benzofuran core but differ in the attached functional groups or additional rings.
Triazole derivatives: Compounds that feature the triazole ring but vary in the other fused or attached rings.
Uniqueness
2H-Benzofuro[4,5-d][1,2,3]triazole is unique due to its fused benzofuran and triazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Eigenschaften
Molekularformel |
C8H5N3O |
---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2H-furo[3,2-e]benzotriazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-5(3-4-12-7)8-6(1)9-11-10-8/h1-4H,(H,9,10,11) |
InChI-Schlüssel |
OAPNEBFBGFFQOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NNN=C2C3=C1OC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.